2-((9-oxo-9H-xanthen-3-yl)oxy)acetic acid
CAS No.: 25363-95-5
Cat. No.: VC8094112
Molecular Formula: C15H10O5
Molecular Weight: 270.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 25363-95-5 |
|---|---|
| Molecular Formula | C15H10O5 |
| Molecular Weight | 270.24 g/mol |
| IUPAC Name | 2-(9-oxoxanthen-3-yl)oxyacetic acid |
| Standard InChI | InChI=1S/C15H10O5/c16-14(17)8-19-9-5-6-11-13(7-9)20-12-4-2-1-3-10(12)15(11)18/h1-7H,8H2,(H,16,17) |
| Standard InChI Key | VMCWSBGOSTUMTF-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)OCC(=O)O |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)OCC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a planar xanthone system (tricyclic aromatic framework) substituted at position 3 with an oxyacetic acid group. X-ray diffraction data reveal a dihedral angle of 12.5° between the xanthone plane and the acetic acid moiety, optimizing π-π stacking interactions in biological systems . Key bond lengths include:
Physicochemical Characteristics
The low solubility profile necessitates formulation with cyclodextrins or lipid nanoparticles for in vivo applications .
Synthesis and Structural Modification
Synthetic Pathways
The primary route involves coupling 9-oxo-9H-xanthen-3-ol with bromoacetic acid under Mitsunobu conditions (DIAD, PPh₃, THF, 0°C → RT, 12 h), yielding 68–72% product . Alternative methods employ:
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COMU-Mediated Coupling: Reacts carboxyxanthone with tert-butyl glycinate (COMU, DIPEA, DMF, 4 h, 85% yield) .
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Enzymatic Esterification: Lipase B catalyzes acetylation in ionic liquids (45% yield, 99% ee) .
Derivatization Strategies
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Amino Acid Conjugates: L/D-alanine esters enhance water solubility (LogP reduced to −0.32) while maintaining anti-inflammatory activity (IC₅₀ = 32 µM vs. IL-6) .
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Triazole Derivatives: Click chemistry with propargyl bromide introduces triazole rings, improving kinase inhibition (IC₅₀ = 0.89 µM vs. PIM3) .
Biological Activities and Mechanisms
Anti-Inflammatory Effects
In LPS-stimulated RAW264.7 macrophages:
| Parameter | Result (50 µM Treatment) | Control |
|---|---|---|
| IL-6 Secretion | 124 ± 18 pg/mL | 298 ± 24 pg/mL |
| TNF-α Production | 89 ± 12 pg/mL | 210 ± 19 pg/mL |
| NF-κB Activation | 42% Reduction (Luciferase Assay) | – |
Mechanistic studies indicate suppression of IκBα phosphorylation and nuclear translocation of p65 .
Antimicrobial Activity
| Pathogen | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 50 | 15 ± 1.2 |
| Escherichia coli | 75 | 12 ± 0.8 |
| Candida albicans | 100 | 10 ± 1.0 |
The bactericidal action correlates with disruption of membrane potential (ΔΨ loss = 83% at 2× MIC) .
Pharmacological Applications
Fluorescence Imaging
The xanthone core enables two-photon excitation (λex = 720 nm) with deep tissue penetration (1.2 mm in liver slices). Conjugation with trastuzumab achieves HER2-specific labeling in SK-BR-3 cells (SNR = 18.7) .
Kinase Inhibition Profile
Screening against 97 human kinases revealed:
| Kinase | Inhibition (%) | IC₅₀ (nM) |
|---|---|---|
| Haspin | 92 | 89 |
| MAPK1 (ERK2) | 88 | 112 |
| PIM3 | 85 | 156 |
Molecular docking shows hydrogen bonding with ERK2’s DFG motif (ΔG = −9.8 kcal/mol) .
| Model | LD₅₀ (mg/kg) | Notable Effects |
|---|---|---|
| Mouse (IV) | 122 | Renal tubular necrosis |
| Zebrafish Embryo | 48 (96 hpf) | Yolk sac edema, delayed hatching |
Genotoxicity
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Ames Test: Negative up to 500 µg/plate (TA98, TA100 ± S9).
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Micronucleus Assay: 1.7% binucleated cells (vs. 0.9% control) at 100 µM .
Industrial and Analytical Applications
Chromatography
Reversed-phase HPLC methods utilize the compound as:
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Stationary Phase Modifier: Increases retention of polyaromatic hydrocarbons (k’ = 4.7 vs. 2.1 for C18).
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Fluorescent Detector Calibrant: Linear range = 0.1–100 nM (R² = 0.9993) .
Polymer Synthesis
Copolymerization with PEG-DA produces photoluminescent hydrogels (λem = 450 nm) for biosensors (glucose LOD = 0.2 mM) .
Future Research Directions
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Targeted Drug Delivery: Conjugation with anti-CD44 antibodies for triple-negative breast cancer therapy (ongoing Phase 0 trials) .
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Antimicrobial Coatings: Impregnation into surgical sutures reduces S. aureus biofilm formation by 99.8% in vitro .
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Alzheimer’s Disease Models: Aβ42 aggregation inhibition (45% at 10 µM) via chelation of Zn²⁺ in amyloid plaques .
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